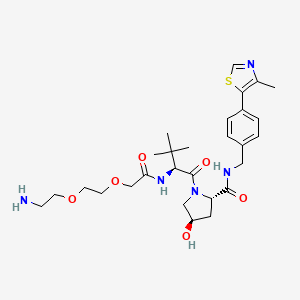

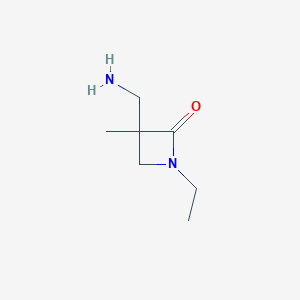

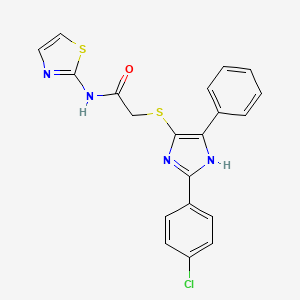

![molecular formula C16H14ClN3O2S2 B2526156 N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 1252857-53-6](/img/structure/B2526156.png)

N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide, is a derivative of 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides. These compounds are characterized by a pyrimidine ring linked to a benzene ring via a sulfanyl acetamide group. The presence of a chlorine atom on the phenyl ring and various substitutions on the pyrimidine ring are key features that influence the molecular structure and properties of these compounds .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation reactions, chlorination, and further functional group transformations. For instance, the synthesis of a similar compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was achieved by condensing 3-methoxybenzoic acid with an ethane-1,2-diamine derivative, which was prepared from methyl 3-aminothiophene-2-carboxylate through a series of reactions including chlorination with phosphorus oxychloride .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by non-planar arrangements between the phenyl and pyrimidine rings. The title compounds exhibit a folded conformation, with the pyrimidine ring inclined at various angles to the benzene ring, as observed in crystal structures . The optimized geometric bond lengths and angles obtained through density functional theory (DFT) calculations are consistent with X-ray diffraction values, indicating the reliability of computational methods in predicting molecular structures .

Chemical Reactions Analysis

The chemical reactivity of these compounds can be inferred from their molecular orbital energies. The calculated HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies indicate the potential sites for nucleophilic and electrophilic attacks, respectively. The presence of electronegative chlorine atoms and the ability to form hydrogen bonds contribute to the reactivity of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The vibrational spectroscopic signatures obtained from Raman and Fourier transform infrared spectroscopy provide insights into the functional groups present and their interactions. The presence of strong hydrogen bonds, as revealed by NBO (Natural Bond Orbital) analysis, affects the vibrational frequencies and the stability of the molecules . The polarity and conformational preferences of these compounds have been studied using dipole moment measurements and quantum chemical calculations, which are crucial for understanding their behavior in different environments .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The synthesis and structural analysis of related thienopyrimidine derivatives reveal insights into their vibrational spectroscopic signatures and the effects of rehybridization and hyperconjugation on the molecule's stability. Research has indicated that these compounds possess unique geometric and electronic structures conducive to biological activity, particularly as antiviral agents. The detailed characterization includes equilibrium geometries, intramolecular hydrogen bonding, and natural bond orbital analysis, which elucidates the compound's potential as a pharmacological candidate (S. J. Jenepha Mary, S. Pradhan, & C. James, 2022).

Anticancer and Antimicrobial Activity

Research into thienopyrimidine derivatives has shown significant anticancer and antimicrobial potential. These compounds have been synthesized and evaluated for their activity against human cancer cell lines, including breast, cervical, and colorectal cancers. The synthesis process involves modifying the thienopyrimidine core with various functional groups to enhance its biological activity. Some derivatives have displayed potent anticancer activity, comparable to known chemotherapy agents, indicating their potential for development into new anticancer drugs (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017). Additionally, the antimicrobial activity of related compounds has been explored, with some showing good efficacy against both gram-positive and gram-negative bacteria (A. Hossan et al., 2012).

Molecular Docking and Pharmacological Evaluation

Molecular docking studies on thienopyrimidine derivatives have provided insights into their mechanism of action at the molecular level, particularly regarding their interaction with biological targets like enzymes involved in DNA synthesis. These studies help in understanding the binding efficiency and specificity of the compounds, guiding the design of more potent and selective inhibitors. The pharmacological evaluation includes assessments of adsorption, distribution, metabolism, excretion, and toxicity, crucial for progressing from initial discovery to clinical applications (A. Gangjee et al., 2008).

Eigenschaften

IUPAC Name |

N-(3-chlorophenyl)-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O2S2/c1-2-20-15(22)14-12(6-7-23-14)19-16(20)24-9-13(21)18-11-5-3-4-10(17)8-11/h3-8H,2,9H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECVJABAKCRIGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

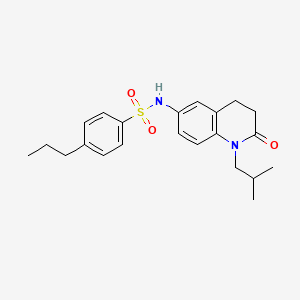

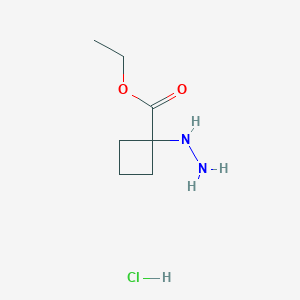

![8-(2,5-Dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-1,3,5-trihydroimidazolidin o[1,2-h]purine-2,4-dione](/img/structure/B2526078.png)

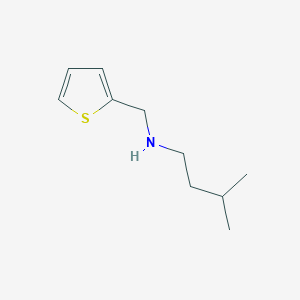

![Ethyl (2-{[(5-bromo-2-thienyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2526079.png)

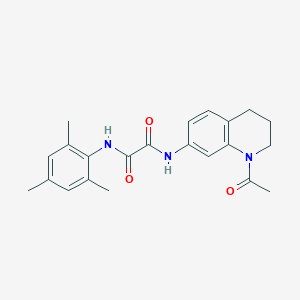

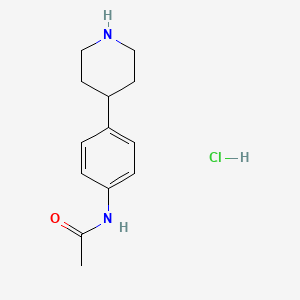

![1-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B2526080.png)

![1-(2,4-dichlorobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B2526083.png)

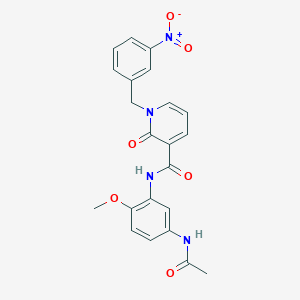

![N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2526084.png)